molecular formula C11H16ClN B079396 1-Chloro-2-dimethylamino-1-phenylpropane CAS No. 14703-60-7

1-Chloro-2-dimethylamino-1-phenylpropane

Cat. No. B079396
CAS RN: 14703-60-7
M. Wt: 197.7 g/mol
InChI Key: TWGWDHNDNBNXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-dimethylamino-1-phenylpropane, also known as ketamine, is a dissociative anesthetic drug that has been used for decades in both human and veterinary medicine. Ketamine is known for its unique pharmacological properties, which make it useful for a variety of medical applications. In recent years, ketamine has also gained attention as a potential treatment for various psychiatric conditions, including depression and anxiety.

Mechanism Of Action

Ketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. By blocking this receptor, 1-Chloro-2-dimethylamino-1-phenylpropane can reduce pain perception and improve mood.

Biochemical And Physiological Effects

Ketamine can cause a range of physiological effects, including increased heart rate and blood pressure, as well as respiratory depression at higher doses. Ketamine can also cause dissociative effects, including hallucinations and out-of-body experiences.

Advantages And Limitations For Lab Experiments

Ketamine has been used extensively in laboratory research, particularly in studies of pain and depression. One advantage of 1-Chloro-2-dimethylamino-1-phenylpropane is its rapid onset of action, which allows researchers to quickly assess its effects. However, 1-Chloro-2-dimethylamino-1-phenylpropane can also cause significant side effects, particularly at higher doses, which can limit its use in certain types of experiments.

Future Directions

There are several areas in which future research on 1-Chloro-2-dimethylamino-1-phenylpropane is needed. One area of interest is the development of new formulations of 1-Chloro-2-dimethylamino-1-phenylpropane that can be administered more safely and effectively. Additionally, further research is needed to better understand the long-term effects of 1-Chloro-2-dimethylamino-1-phenylpropane use, particularly in the context of its potential use as a treatment for depression and other psychiatric conditions. Finally, more research is needed to identify the precise mechanisms by which 1-Chloro-2-dimethylamino-1-phenylpropane exerts its effects, which could lead to the development of new and more effective treatments for a range of conditions.

Synthesis Methods

Ketamine can be synthesized through a multi-step process that involves the reaction of benzyl chloride with cyclohexanone. The resulting product is then reacted with methylamine to form the final product, 1-Chloro-2-dimethylamino-1-phenylpropane.

Scientific Research Applications

Ketamine has been extensively studied for its anesthetic properties, and it is commonly used in surgical procedures. In addition to its anesthetic effects, 1-Chloro-2-dimethylamino-1-phenylpropane has also been shown to have analgesic properties, making it useful for pain management.
More recently, 1-Chloro-2-dimethylamino-1-phenylpropane has been studied for its potential use in treating psychiatric conditions such as depression and anxiety. Studies have shown that 1-Chloro-2-dimethylamino-1-phenylpropane can rapidly alleviate symptoms of depression and suicidal ideation in patients who have not responded to traditional antidepressant medications.

properties

CAS RN

14703-60-7

Product Name

1-Chloro-2-dimethylamino-1-phenylpropane

Molecular Formula

C11H16ClN

Molecular Weight

197.7 g/mol

IUPAC Name

1-chloro-N,N-dimethyl-1-phenylpropan-2-amine

InChI

InChI=1S/C11H16ClN/c1-9(13(2)3)11(12)10-7-5-4-6-8-10/h4-9,11H,1-3H3

InChI Key

TWGWDHNDNBNXBL-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)Cl)N(C)C

Canonical SMILES

CC(C(C1=CC=CC=C1)Cl)N(C)C

Origin of Product

United States

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